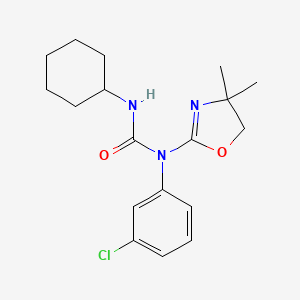
N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urea, also known as diflubenzuron, is a pesticide commonly used in agriculture to control a wide range of insect pests. It belongs to the class of benzoylurea insecticides and acts by inhibiting the synthesis of chitin, a major component of insect exoskeletons. In recent years, diflubenzuron has also gained attention in scientific research due to its potential applications in cancer treatment and as a tool for studying the mechanisms of chitin synthesis in insects.
Mecanismo De Acción
Diflubenzuron acts by inhibiting the synthesis of chitin, a major component of insect exoskeletons. It does this by interfering with the activity of chitin synthase, an enzyme that is essential for the formation of chitin. By inhibiting chitin synthesis, N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean disrupts the normal growth and development of insects, ultimately leading to their death.
Biochemical and Physiological Effects:
Diflubenzuron has been shown to have a low toxicity to mammals and is considered relatively safe for use in agriculture. However, it can have adverse effects on non-target organisms such as aquatic invertebrates. Diflubenzuron has been found to accumulate in the tissues of fish and can cause developmental abnormalities in their offspring. It is therefore important to use N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean responsibly and in accordance with recommended guidelines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diflubenzuron has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other chitin synthesis inhibitors. It is also stable and can be stored for long periods of time. However, N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean has limitations in terms of its specificity and selectivity. It can inhibit the synthesis of chitin in a wide range of insects, making it difficult to use in experiments that require precise targeting of specific species.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean. One area of interest is the development of new cancer therapies based on its ability to inhibit cancer cell growth. Another area of research is the potential use of N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean as a tool for studying the mechanisms of chitin synthesis in insects. Further studies are needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean on non-target organisms and to develop strategies to minimize its impact on the environment.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean involves the reaction of 3-chloroaniline with 2,4-difluorobenzoyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then treated with urea to yield N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean. The process is relatively simple and can be carried out on a large scale, making N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean a cost-effective pesticide.
Aplicaciones Científicas De Investigación
Diflubenzuron has been widely used in scientific research as a tool for studying the mechanisms of chitin synthesis in insects. It has also been investigated for its potential applications in cancer treatment. Studies have shown that N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean can inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. It has been suggested that N-(3-chlorophenyl)-N'-(2,4-difluorophenyl)urean may be a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWYYBGSWWSTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)
![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)




![4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)
![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)


![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)